(E)-3-(3-(N-(3-hydroxypropyl)sulfamoyl)-4-methoxyphenyl)acrylic acid
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Overview
Description
(E)-3-(3-(N-(3-hydroxypropyl)sulfamoyl)-4-methoxyphenyl)acrylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a hydroxypropyl group, an amino sulfonyl group, and a methoxyphenyl group attached to an acrylic acid backbone. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(3-(N-(3-hydroxypropyl)sulfamoyl)-4-methoxyphenyl)acrylic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its amino sulfonyl group. It may also serve as a probe for investigating cellular pathways and mechanisms.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its structure allows for interactions with various biological targets, making it a candidate for drug development and therapeutic research.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings. Its functional groups provide opportunities for cross-linking and polymerization, leading to materials with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-(N-(3-hydroxypropyl)sulfamoyl)-4-methoxyphenyl)acrylic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-methoxyphenylacetic acid: This can be achieved through the methylation of phenylacetic acid using methanol and a suitable catalyst.
Formation of the sulfonyl intermediate: The 4-methoxyphenylacetic acid is then reacted with chlorosulfonic acid to introduce the sulfonyl group.
Amination: The sulfonyl intermediate is treated with 3-hydroxypropylamine to form the amino sulfonyl derivative.
Aldol condensation: Finally, the amino sulfonyl derivative undergoes an aldol condensation with acrylic acid to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-(N-(3-hydroxypropyl)sulfamoyl)-4-methoxyphenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The acrylic acid moiety can be reduced to form the corresponding saturated carboxylic acid.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a saturated carboxylic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of (E)-3-(3-(N-(3-hydroxypropyl)sulfamoyl)-4-methoxyphenyl)acrylic acid involves its interaction with specific molecular targets. The amino sulfonyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The methoxyphenyl group may also participate in hydrophobic interactions, enhancing the compound’s binding affinity. These interactions can influence various cellular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(3-([(3-Hydroxypropyl)amino]sulfonyl)-4-ethylphenyl)acrylic acid
- (2E)-3-(3-([(3-Hydroxypropyl)amino]sulfonyl)-4-methylphenyl)acrylic acid
- (2E)-3-(3-([(3-Hydroxypropyl)amino]sulfonyl)-4-chlorophenyl)acrylic acid
Uniqueness
Compared to similar compounds, (E)-3-(3-(N-(3-hydroxypropyl)sulfamoyl)-4-methoxyphenyl)acrylic acid stands out due to the presence of the methoxy group. This functional group can enhance the compound’s solubility and stability, making it more suitable for certain applications. Additionally, the methoxy group can influence the compound’s reactivity and interaction with biological targets, providing unique advantages in research and industrial applications.
Properties
IUPAC Name |
(E)-3-[3-(3-hydroxypropylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6S/c1-20-11-5-3-10(4-6-13(16)17)9-12(11)21(18,19)14-7-2-8-15/h3-6,9,14-15H,2,7-8H2,1H3,(H,16,17)/b6-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLPWHOCBJZSFL-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)NCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)NCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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